molecular formula C11H16BN3O3 B10757177 (R)-1-(4-(4-(Hydroxymethyl)-1,3,2-dioxaborolan-2-YL)benzyl)guanidine

(R)-1-(4-(4-(Hydroxymethyl)-1,3,2-dioxaborolan-2-YL)benzyl)guanidine

Cat. No.: B10757177
M. Wt: 249.08 g/mol
InChI Key: IIZOWFNBOXPJES-SNVBAGLBSA-N
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Description

®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE is a complex organic compound that features a guanidine group attached to a benzyl moiety, which is further substituted with a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE typically involves multiple stepsThe reaction conditions often require the use of transition metal catalysts to facilitate the formation of the C-N bond .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid derivatives .

Mechanism of Action

The mechanism of action of ®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The dioxaborolane ring can participate in covalent bonding with nucleophilic sites, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-(4-(HYDROXYMETHYL)-1,3,2-DIOXABOROLAN-2-YL)BENZYL)GUANIDINE is unique due to the combination of the guanidine group and the dioxaborolane ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H16BN3O3

Molecular Weight

249.08 g/mol

IUPAC Name

2-[[4-[(4R)-4-(hydroxymethyl)-1,3,2-dioxaborolan-2-yl]phenyl]methyl]guanidine

InChI

InChI=1S/C11H16BN3O3/c13-11(14)15-5-8-1-3-9(4-2-8)12-17-7-10(6-16)18-12/h1-4,10,16H,5-7H2,(H4,13,14,15)/t10-/m1/s1

InChI Key

IIZOWFNBOXPJES-SNVBAGLBSA-N

Isomeric SMILES

B1(OC[C@H](O1)CO)C2=CC=C(C=C2)CN=C(N)N

Canonical SMILES

B1(OCC(O1)CO)C2=CC=C(C=C2)CN=C(N)N

Origin of Product

United States

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